molecular formula C9H6Cl2N2O2S B6598330 3-(4-chlorophenyl)-1H-pyrazole-4-sulfonylchloride CAS No. 1248922-84-0

3-(4-chlorophenyl)-1H-pyrazole-4-sulfonylchloride

Cat. No.: B6598330
CAS No.: 1248922-84-0
M. Wt: 277.13 g/mol
InChI Key: MHPCFVVFUPJAQD-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1H-pyrazole-4-sulfonylchloride is an organic compound belonging to the class of sulfonyl chlorides It features a pyrazole ring substituted with a 4-chlorophenyl group and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-1H-pyrazole-4-sulfonylchloride typically involves the reaction of 4-chlorophenylhydrazine with a suitable β-diketone to form the pyrazole ring. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1H-pyrazole-4-sulfonylchloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of these biomolecules, leading to various biological effects . The compound’s ability to form stable complexes with proteins makes it a valuable tool for studying protein function and enzyme inhibition .

Comparison with Similar Compounds

  • 4-(4-chlorophenyl)-1H-pyrazole-3-sulfonylchloride
  • 3-(4-chlorophenyl)-1H-pyrazole-5-sulfonylchloride
  • 4-(4-chlorophenyl)-1H-pyrazole-5-sulfonylchloride

Comparison: While these compounds share a similar core structure, the position of the sulfonyl chloride group can significantly impact their reactivity and biological activity. For example, 3-(4-chlorophenyl)-1H-pyrazole-4-sulfonylchloride may exhibit different enzyme inhibition profiles compared to its isomers due to steric and electronic effects . This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and material science .

Biological Activity

3-(4-Chlorophenyl)-1H-pyrazole-4-sulfonylchloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 4-chlorophenyl group and a sulfonyl chloride moiety. Its chemical structure is essential for its interaction with biological targets, influencing its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown promising antifungal and antitubercular properties. In vitro studies indicated effective inhibition against strains of Mycobacterium tuberculosis and pathogenic fungi .
  • Antiviral Activity : Related pyrazole derivatives have been evaluated for their antiviral effects against RNA and DNA viruses. Some derivatives demonstrated significant inhibition of viral replication, particularly against the human respiratory syncytial virus (RSV) and yellow fever virus (YFV) .

The mechanism of action for this compound is thought to involve the inhibition of specific enzymes or receptors. The sulfonyl group can enhance binding affinity to target proteins, potentially modulating their activity. This interaction may lead to downstream effects that contribute to the observed biological activities.

Structure-Activity Relationship (SAR)

SAR studies have been crucial in understanding how modifications to the pyrazole scaffold affect biological activity. For instance:

  • Substituents at the C4 Position : Variations in the substituents at the C4 position of the pyrazole ring have been systematically explored, revealing that certain functional groups can significantly enhance antimicrobial potency .
  • Comparison with Other Pyrazole Derivatives : Compounds structurally related to this compound have been synthesized and tested for their biological activities. These studies highlight how changes in substituents can lead to improved efficacy against various pathogens .

Case Studies and Experimental Findings

Several studies have reported on the biological evaluation of this compound:

  • Antifungal Activity : A study demonstrated that derivatives of this compound exhibited strong antifungal activity against multiple strains, suggesting potential as therapeutic agents for fungal infections .
  • Antitubercular Activity : Another investigation reported that certain pyrazole derivatives showed effective inhibition of Mycobacterium tuberculosis with minimal cytotoxicity towards human cell lines, indicating a favorable therapeutic index .
  • Antiviral Evaluation : In antiviral assays, derivatives were tested against a range of viruses, showing selective inhibition of replication pathways in RSV and other viruses, underscoring their potential as antiviral agents .

Table 1: Biological Activities of this compound Derivatives

CompoundActivity TypeTarget Organism/PathogenMIC (µM)Reference
AAntifungalCandida albicans<5
BAntitubercularMycobacterium tuberculosis<0.5
CAntiviralRSV<10
DAntiviralYFV<5

Properties

IUPAC Name

5-(4-chlorophenyl)-1H-pyrazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O2S/c10-7-3-1-6(2-4-7)9-8(5-12-13-9)16(11,14)15/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPCFVVFUPJAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248922-84-0
Record name 3-(4-chlorophenyl)-1H-pyrazole-4-sulfonyl chloride
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